molecular formula C9H6BrClF3NO B3041051 N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide CAS No. 259196-41-3

N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide

Cat. No.: B3041051
CAS No.: 259196-41-3
M. Wt: 316.5 g/mol
InChI Key: ZNBYXBARMMVBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular formula is C9H6BrClF3NO, and it is characterized by the presence of chloro, trifluoromethyl, and bromoacetamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoacetamide group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and appropriate solvents (e.g., ethanol, methanol) are used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Oxidation: Oxidized derivatives depending on the specific reaction.

    Reduction: Reduced amide derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • N-(4-chloro-2-iodophenyl)acetamide
  • N-(2-chloro-4-iodophenyl)acetamide

Uniqueness

N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide is unique due to the presence of both bromoacetamide and trifluoromethyl groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and material science.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBYXBARMMVBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206982
Record name 2-Bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259196-41-3
Record name 2-Bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259196-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide
Reactant of Route 2
Reactant of Route 2
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide
Reactant of Route 3
Reactant of Route 3
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide
Reactant of Route 4
Reactant of Route 4
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide
Reactant of Route 5
Reactant of Route 5
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide
Reactant of Route 6
Reactant of Route 6
N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.